5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid

Catalog No.
S12818936
CAS No.
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid

Product Name

5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid

IUPAC Name

5-(1-propylbenzimidazol-2-yl)pentanoic acid

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c1-2-11-17-13-8-4-3-7-12(13)16-14(17)9-5-6-10-15(18)19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19)

InChI Key

XKFASAOLFALDDR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCCC(=O)O

5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety linked to a pentanoic acid chain. The compound features a propyl group attached to the nitrogen atom of the benzimidazole, contributing to its distinct chemical properties. This structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid can be explored through various reactions typical of carboxylic acids and benzimidazole derivatives. Key reactions may include:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines to form amides, which can enhance bioactivity.
  • Decarboxylation: Potential loss of carbon dioxide under certain conditions, affecting the compound's stability and reactivity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives.

5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid exhibits significant biological activity, particularly in the context of its interaction with specific enzymes and receptors. Studies have indicated that compounds in this class may possess antiviral properties, potentially inhibiting viral replication mechanisms. The compound's mechanism of action likely involves binding to target proteins, leading to alterations in cellular pathways that are crucial for viral proliferation .

The synthesis of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid typically involves several steps:

  • Formation of Benzimidazole: Starting from ortho-phenylenediamine and an appropriate carboxylic acid derivative, the benzimidazole core can be synthesized through cyclization reactions.
  • Alkylation: The introduction of the propyl group can be achieved through alkylation methods, often using alkyl halides in the presence of bases.
  • Carboxylic Acid Addition: The final step involves attaching the pentanoic acid chain, which can be accomplished via carboxylation or acylation techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels.

5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid has potential applications in several fields:

  • Pharmaceuticals: As a candidate for antiviral drugs due to its ability to inhibit viral replication.
  • Biochemical Research: Used in studies investigating enzyme inhibition and receptor binding.
  • Agriculture: Potential applications as a biopesticide or growth regulator due to its biological activity.

Interaction studies involving 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid focus on its binding affinity to various molecular targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon binding.

Such investigations help elucidate the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid, including:

Compound NameStructureUnique Features
5-(2-methylbenzimidazol-1-yl)pentanoic acidBenzimidazole with a methyl groupEnhanced lipophilicity
4-(1-propylbenzimidazol-2-yl)butanoic acidShorter carbon chainDifferent biological activity profile
5-(1-propylbenzimidazole)acetic acidShorter side chainPotentially different pharmacokinetics

The uniqueness of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid lies in its specific propyl substitution and longer carbon chain, which may influence its solubility and interaction with biological targets more effectively than its analogs.

This comprehensive overview highlights the significance of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid in medicinal chemistry and its potential applications across various fields. Further research is necessary to fully understand its mechanisms and optimize its use in therapeutic contexts.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.152477885 g/mol

Monoisotopic Mass

260.152477885 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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